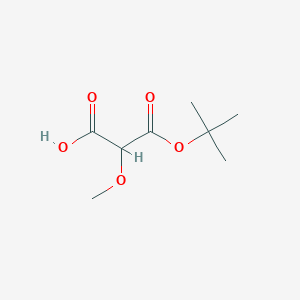
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid
Overview
Description
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a methoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid typically involves the esterification of carboxylic acids with tert-butanol or the use of tert-butylating agents such as di-tert-butyl dicarbonate. Common methods include:
Condensation with tert-butanol: This method involves the reaction of carboxylic acids with tert-butanol in the presence of an acid catalyst such as sulfuric acid.
Use of tert-butylating agents: Agents like di-tert-butyl dicarbonate can be used to introduce the tert-butoxy group under mild conditions.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems for efficient and scalable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using lithium tri-tert-butoxyaluminum hydride to form aldehydes.
Elimination: Potassium tert-butoxide can be used to form less substituted alkenes through elimination reactions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid involves its reactivity as a tert-butyl ester. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity in nucleophilic substitution and elimination reactions . The methoxy group and carboxylic acid functional group also play roles in its chemical behavior, particularly in esterification and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in elimination reactions.
Di-tert-butyl dicarbonate: A tert-butylating agent used in organic synthesis.
Lithium tri-tert-butoxyaluminum hydride: A reducing agent used for the reduction of acid chlorides to aldehydes.
Uniqueness
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is unique due to its combination of tert-butoxy, methoxy, and carboxylic acid functional groups. This combination provides distinct reactivity patterns and applications in various fields of research and industry.
Properties
IUPAC Name |
2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5(12-4)6(9)10/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFQIIXFNIGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87545-71-9 | |
| Record name | 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















